(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action affects the cholinergic pathway. By inhibiting AChE and BChE, this compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced transmission of nerve impulses, which can have downstream effects on various cognitive functions .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can interact with biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders such as Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-21-18(23)16(25-19(21)24)12-14-11-13-7-3-4-8-15(13)20-17(14)22-9-5-2-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQXHCYJRZBMGJ-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.